molecular formula C19H21N3O8 B12933998 2-(2-(2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)acetic acid

2-(2-(2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)acetic acid

Cat. No.: B12933998
M. Wt: 419.4 g/mol
InChI Key: CEMIVVHSBQBALX-UHFFFAOYSA-N
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Description

2-(2-(2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)acetic acid is a complex organic compound with significant applications in medicinal chemistry. This compound is known for its role in the development of small-molecule inhibitors and targeted protein degradation technologies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)acetic acid involves several steps, including substitution, click reaction, and addition reaction . The starting material is often 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione, which undergoes a series of chemical transformations to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically involve reagents such as organic solvents, catalysts, and specific reactants tailored to each step of the synthesis. Conditions such as temperature, pressure, and pH are carefully controlled to optimize the reaction outcomes.

Major Products Formed

The major product formed from these reactions is the target compound itself, this compound, along with potential by-products that are usually removed through purification processes.

Mechanism of Action

The mechanism of action of 2-(2-(2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)acetic acid involves its interaction with specific molecular targets. It acts as a ligand for E3 ubiquitin ligase, facilitating the polyubiquitination and subsequent degradation of target proteins . This process is crucial for its role in targeted protein degradation technologies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)acetic acid is unique due to its specific structure, which allows it to act as a highly effective ligand for E3 ubiquitin ligase. This property makes it particularly valuable in the development of targeted protein degradation drugs, setting it apart from other similar compounds .

Properties

Molecular Formula

C19H21N3O8

Molecular Weight

419.4 g/mol

IUPAC Name

2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]acetic acid

InChI

InChI=1S/C19H21N3O8/c23-14-5-4-13(17(26)21-14)22-18(27)11-2-1-3-12(16(11)19(22)28)20-6-7-29-8-9-30-10-15(24)25/h1-3,13,20H,4-10H2,(H,24,25)(H,21,23,26)

InChI Key

CEMIVVHSBQBALX-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCC(=O)O

Origin of Product

United States

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